REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([O:9][CH3:10])=[O:8].[H-].[Na+].[CH3:13]I>C1COCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([CH3:13])[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for another 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
It was quenched with aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×30 ml)
|
Type
|
WASH
|
Details
|
washed with brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography over silica gel (100-200 mesh)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 41.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |